![molecular formula C8H17N3OSi B2565677 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole CAS No. 136118-56-4](/img/structure/B2565677.png)
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole
Overview
Description
“1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole” is a chemical compound with the molecular formula C8H17N3OSi and a molecular weight of 199.33 . The compound is in a liquid or semi-solid physical form .
Synthesis Analysis
The synthesis of this compound involves the use of 2-(Trimethylsilyl)ethoxymethyl chloride, which is used in the preparation of SEM [2-(trimethylsilyl)ethoxy]methyl]-ethers . It serves as a phenol protecting group in the synthesis of laterifluorones .
Molecular Structure Analysis
The molecular structure of “1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole” consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .
Chemical Reactions Analysis
The compound is used as a novel and effective imidazole and fused aromatic imidazole protecting group . It is also used in the preparation of SEM [2-(trimethylsilyl)ethoxy]methyl]-ethers .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 198.34 g/mol . It has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 5 rotatable bond count . The topological polar surface area of the compound is 27 Ų .
Scientific Research Applications
Esterifications
Formation of TMSE Esters: TMSE-triazole allows the straightforward synthesis of trimethylsilylethyl (TMSE) esters from carboxylic acids. Unlike traditional methods that rely on carbodiimide-based reagents or Mitsunobu conditions, this reagent doesn’t require an exogenous promoter or catalyst. The carboxylic acid substrate itself is acidic enough to promote ester formation without additives .
Protecting Reagent
As a protecting reagent, TMSE-triazole shields carboxyl and phosphate groups. It finds use in synthesizing Teoc-protected amines via alcoholysis of corresponding isocyanates .
Gas Chromatography Applications
In gas chromatography, both the methyl ester and bis-trimethylsilyl ester derivatives of TMSE-triazole have been studied. The use of specific chromatographic columns enhances resolution between related compounds .
Safety and Hazards
The compound is considered hazardous. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised . It is also recommended to remove all sources of ignition and evacuate personnel to safe areas in case of a spill or leak .
properties
IUPAC Name |
trimethyl-[2-(1,2,4-triazol-1-ylmethoxy)ethyl]silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3OSi/c1-13(2,3)5-4-12-8-11-7-9-6-10-11/h6-7H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWQQVXDRKXOCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=NC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.